
Guaifenesin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Guaifenesin can be synthesized through the reaction of guaiacol with glycidol. The reaction typically involves heating guaiacol with glycidol in the presence of a base catalyst, such as sodium hydroxide, to form this compound . The reaction conditions include maintaining a temperature of around 100°C and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the continuous addition of guaiacol and glycidol to a reactor, followed by purification steps such as crystallization and filtration to obtain the final product . The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Guaifenesin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form guaiacol and other oxidation products.
Reduction: this compound can be reduced to form dihydroxypropyl guaiacol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride; mild conditions.
Substitution: Various nucleophiles; typically requires a base catalyst.
Major Products Formed:
Oxidation: Guaiacol, oxidation by-products.
Reduction: Dihydroxypropyl guaiacol.
Substitution: Substituted guaiacol derivatives.
Scientific Research Applications
Guaifenesin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of ether synthesis and reactions involving phenolic compounds.
Biology: Investigated for its effects on mucus secretion and clearance in respiratory studies.
Medicine: Widely used as an expectorant in over-the-counter medications for the treatment of cough and chest congestion.
Mechanism of Action
Guaifenesin is thought to act as an expectorant by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi . This action facilitates the flow of respiratory tract secretions, allowing ciliary movement to carry the loosened secretions upward toward the pharynx . The precise molecular targets and pathways involved in this mechanism are not fully elucidated, but it is believed to involve the stimulation of vagal receptors in the gastric mucosa .
Comparison with Similar Compounds
Glycerol ethers: Compounds such as guaiacol glycerol ether share structural similarities with guaifenesin.
Expectorants: Other expectorants like bromhexine and acetylcysteine also facilitate mucus clearance but through different mechanisms.
Uniqueness of this compound: this compound is unique in its dual action of increasing mucus volume and reducing viscosity, making it particularly effective in promoting productive coughs . Unlike some other expectorants, this compound has a well-established safety profile and is available over-the-counter .
Biological Activity
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a widely used expectorant that aids in the management of respiratory conditions characterized by excessive mucus production. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, clinical efficacy, and relevant case studies.
This compound primarily functions as an expectorant by increasing the volume and reducing the viscosity of respiratory secretions. This action is believed to occur through a neurogenic mechanism involving stimulation of vagal afferent nerves in the gastric mucosa, which activates the gastro-pulmonary reflex. This reflex enhances hydration and secretion in the airways, facilitating mucus clearance .
Key Mechanisms:
- Increased Mucus Hydration: this compound promotes hydration of mucus, making it less viscous and easier to expel.
- Neurogenic Reflex Activation: It stimulates vagal nerves that enhance bronchial secretions and mucociliary clearance.
- Direct Action on Respiratory Epithelium: Some studies suggest this compound may directly stimulate respiratory epithelial cells to increase secretion flow .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract. In humans, peak plasma concentrations (C_max) are reached approximately 1.69 hours after oral administration, with a terminal half-life of about 0.86 hours. The drug is metabolized in the liver and primarily excreted as inactive metabolites in urine .
Pharmacokinetic Profile:
Parameter | Value |
---|---|
Bioavailability | ~70% |
C_max (oral) | ~1.69 hours |
Half-life | ~0.86 hours |
Major Metabolites | β-(2-methoxyphenoxy)-lactic acid |
Clinical Efficacy
Numerous studies have evaluated the effectiveness of this compound in managing chronic respiratory conditions. Here are notable findings:
- Chronic Bronchitis: A study involving patients with chronic bronchitis demonstrated significant improvements in sputum viscosity and overall clinical symptoms after treatment with this compound .
- Chronic Rhinosinusitis: A case study reported a 64-point improvement in sinonasal quality of life scores after a patient used this compound daily for nearly three years, indicating substantial symptom relief .
- Chronic Obstructive Pulmonary Disease (COPD): In a single patient case study, this compound use led to a 60% reduction in mucus volume within three days and improved pulmonary function over three months .
Case Study 1: Chronic Bronchitis
A double-blind study assessed 26 patients with stable chronic bronchitis who received 100 mg of this compound daily for seven days. Results indicated significant clinical improvements and decreased sputum surface tension compared to placebo .
Case Study 2: Chronic Rhinosinusitis
A 41-year-old male with chronic rhinosinusitis experienced rapid symptom relief after starting this compound therapy. His SNOT-22 score improved dramatically from severe to mild disease status within one month .
Summary
This compound demonstrates significant biological activity as an expectorant through its multifaceted mechanisms that enhance mucus clearance and improve respiratory function. Clinical studies support its efficacy in various respiratory conditions, highlighting its role in improving patients' quality of life.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate Guaifenesin’s mucolytic activity, and how are they optimized for reproducibility?
this compound’s mucolytic effects are typically studied using in vitro models such as tracheal epithelial cell cultures or artificial mucus viscosity assays. Key parameters include:
- Mucus viscosity measurement : Rheological tests (e.g., rotational viscometry) quantify reductions in mucus thickness after this compound exposure .
- Cell viability controls : Ensure epithelial cells remain viable during experiments using ATP-based assays or microscopy .
- Dose standardization : Use clinically relevant concentrations (e.g., 100–500 µM) to mirror human pharmacokinetics .
Q. How do researchers account for inter-individual variability in pharmacokinetic studies of this compound?
Pharmacokinetic studies employ crossover designs or population pharmacokinetic (PopPK) modeling to address variability. Methods include:
- Cohort stratification : Group participants by age, CYP450 enzyme activity, or renal function .
- Liquid chromatography-mass spectrometry (LC-MS) : Quantify plasma concentrations with high precision to track metabolite profiles (e.g., β-(2-methoxyphenoxy)-lactic acid) .
Q. What are the validated biomarkers for assessing this compound’s efficacy in respiratory disease models?
- Sputum expectoration volume : Measured in chronic bronchitis models using gravimetric analysis .
- Inflammatory cytokines : IL-6 and TNF-α levels in bronchoalveolar lavage fluid correlate with reduced mucus hypersecretion in murine asthma models .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in chronic vs. acute respiratory models be reconciled?
Discrepancies often arise from differences in dosing regimens and disease pathophysiology . Methodological solutions include:
- Comparative meta-analysis : Pool data from studies using standardized endpoints (e.g., mucus clearance rates) .
- Mechanistic studies : Use gene knockout models (e.g., MUC5AC−/− mice) to isolate this compound’s effects on specific mucin pathways .
Q. What statistical approaches resolve dose-response ambiguities in this compound studies?
- Emax models : Fit non-linear regression curves to identify half-maximal effective concentrations (EC50) .
- Bayesian hierarchical models : Account for heterogeneity in multi-center trials by pooling data across subgroups .
Q. How do researchers validate in vitro findings of this compound’s anti-inflammatory properties in vivo?
- Transcriptomic profiling : RNA sequencing of lung tissue post-treatment identifies pathways (e.g., NF-κB inhibition) .
- Microdialysis in live models : Monitor real-time changes in prostaglandin E2 (PGE2) levels in rodent airways .
Q. Methodological Challenges & Solutions
Q. What protocols ensure reproducibility in this compound formulation stability studies?
- Forced degradation assays : Expose formulations to heat, light, or humidity and quantify active ingredient loss via HPLC .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict shelf-life .
Q. How can cross-study variability in this compound’s bioavailability data be minimized?
- Standardized fed/fasted conditions : Administer doses with a high-fat meal to control gastric emptying rates .
- Bioanalytical validation : Follow FDA guidelines for LC-MS method validation (precision ±15%, accuracy 85–115%) .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound’s synergistic effects with antibiotics while others do not?
Potential factors include:
- Bacterial strain specificity : Streptococcus pneumoniae biofilms may resist this compound-antibiotic combinations .
- Experimental design : Co-administration timing (e.g., pre- vs. post-infection) alters outcomes. Solutions:
- Time-kill assays : Test synergy at multiple timepoints .
- Checkboard assays : Calculate fractional inhibitory concentration (FIC) indices .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJKNPTNIJEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023114 | |
Record name | Guaifenesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guaifenesin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |
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Boiling Point |
215 °C at 19 mm Hg | |
Record name | Guaifenesin | |
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Solubility |
Freely sol in ethanol; sol in chloroform, glycerol, propylene glycol, n,n-dimethylformamide; moderately sol in benzene; practically insol in petroleum ether, In water, 5.00X10+4 mg/L at 25 °C ... much more in hot water | |
Record name | Guaifenesin | |
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Mechanism of Action |
Although the exact mechanism of action of guaifenesin may not yet be formally or totally elucidated, it is believed that expectorants like guaifenesin function by increasing mucus secretion. Moreover, it is also further proposed that such expectorants may also act as an irritant to gastric vagal receptors, and recruit efferent parasympathetic reflexes that can elicit glandular exocytosis that is comprised of a less viscous mucus mixture. Subsequently, these actions may provoke coughing that can ultimately flush difficult to access, congealed mucopurulent material from obstructed small airways to facilitate a temporary improvement for the individual. Consequently, while it is generally proposed that guaifenesin functions as an expectorant by helping to loosen phlegm (mucus) and thin bronchial secretions to rid the bronchial passageways of bothersome mucus and make coughs more productive, there has also been research to suggest that guaifenesin possesses and is capable of demonstrating anticonvulsant and muscle relaxant effects to some degree possibly by acting as an NMDA receptor antagonist., Guaifenesin is thought to act as an expectorant by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. Thus it may increase the efficiency of the cough reflex and facilitate removal of the secretions; however, objective evidence for this is limited and conflicting., By increasing respiratory tract fluid, guaifenesin reduces the viscosity of tenacious secretions and acts as an expectorant., Guaifenesin, a commonly used agent for the treatment of cough, is termed an expectorant since it is believed to alleviate cough discomfort by increasing sputum volume and decreasing its viscosity, thereby promoting effective cough. Despite its common usage, relatively few studies, yielding contrasting results, have been performed to investigate the action and efficacy of guaifenesin. To evaluate the effect of guaifenesin on cough reflex sensitivity. Randomized, double-blind, placebo-controlled trial. Fourteen subjects with acute viral upper respiratory tract infection (URI) and 14 healthy volunteers. On 2 separate days, subjects underwent capsaicin cough challenge 1 to 2 hr after receiving a single, 400-mg dose (capsules) of guaifenesin or matched placebo. Measurements and results: The concentration of capsaicin inducing five or more coughs (C(5)) was determined. Among subjects with URI, mean (+/- SEM) log C(5) after guaifenesin and placebo were 0.92 +/- 0.17 and 0.66 +/- 0.14, respectively (p = 0.028). No effect on cough sensitivity was observed in healthy volunteers. /The/ results demonstrate that guaifenesin inhibits cough reflex sensitivity in subjects with URI, whose cough receptors are transiently hypersensitive, but not in healthy volunteers. Possible mechanisms include a central antitussive effect, or a peripheral effect by increased sputum volume serving as a barrier shielding cough receptors within the respiratory epithelium from the tussive stimulus. | |
Record name | Guaifenesin | |
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Impurities |
2-methoxyphenol (guaiacol); 2-(2-methoxyphenoxy)propane-1,3-diol (beta-isomer); 1,1'-oxybis[3-(2-methoxyphenoxy)propan-2-ol] (bisether); 1,3-bis(2-methoxyphenoxy)propan-2-ol | |
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Color/Form |
Minute rhombic prisms from ether, WHITE TO SLIGHTLY GRAY, CRYSTALLINE POWDER | |
CAS No. |
93-14-1 | |
Record name | Guaifenesin | |
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Melting Point |
78.5-79, 78.5-79 °C, 78.5 °C | |
Record name | Guaifenesin | |
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